6-[(oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide
Description
6-[(Oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a 6-[(oxan-4-yl)methoxy] substituent and an N-(pyridin-4-yl) amide group. The oxan-4-yl (tetrahydropyran-4-yl) moiety contributes to hydrophilicity and conformational flexibility, while the pyridin-4-yl group may enhance hydrogen-bonding interactions. Its molecular formula is C₁₇H₁₉N₃O₃, with a molecular weight of 313.32 g/mol (calculated).
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-pyridin-4-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(20-15-3-7-18-8-4-15)14-1-2-16(19-11-14)23-12-13-5-9-22-10-6-13/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHLDENCCWFNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with five structurally related analogs from the evidence:
Key Observations
Substituent Effects :
- The oxan-4-yl methoxy group in the target compound provides moderate hydrophilicity, contrasting with F800-0312 ’s highly polar benzenesulfonyl group and the patent compound’s lipophilic chlorodifluoromethoxy group.
- The pyridin-4-yl amide in the target compound may engage in distinct hydrogen-bonding interactions compared to Compound 15 ’s pyridin-3-yl group.
The oxazole core in ’s compound reduces basicity, altering electronic properties compared to pyridine-based analogs.
Pharmacological Implications: The patent compound’s chlorodifluoromethoxy and pyrrolidinyl groups suggest optimized metabolic stability and kinase selectivity, common in kinase inhibitors .
Biological Activity
6-[(oxan-4-yl)methoxy]-N-(pyridin-4-yl)pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a pyridine ring, an oxan-4-yl group, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 278.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various pharmacological effects. For instance, its structural similarity to known inhibitors suggests that it could potentially inhibit bacterial DNA gyrase, an essential enzyme in bacterial replication .
Antimicrobial Activity
Research has indicated that derivatives of pyridine-3-carboxamide, including this compound, exhibit significant antimicrobial properties. A study highlighted the design and synthesis of pyridine-3-carboxamide derivatives as inhibitors of bacterial DNA gyrase, showing promising results against Gram-positive bacteria . The compound's structural features may enhance its binding affinity to the enzyme's active site.
Anticancer Potential
There is emerging evidence suggesting that compounds with similar structures may possess anticancer properties. The interaction with cellular pathways involved in cancer proliferation and survival is an area of ongoing research. Studies are exploring how modifications in the chemical structure can enhance efficacy against various cancer cell lines.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
